Methyl5-(acetyloxy)-4-oxopentanoate

Description

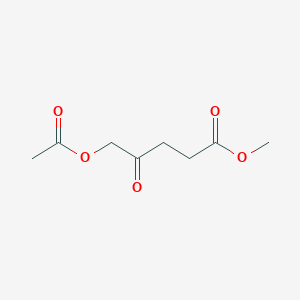

Methyl 5-(acetyloxy)-4-oxopentanoate is a multifunctional ester derivative characterized by a pentanoate backbone substituted with an acetyloxy group at position 5 and a ketone at position 2. This compound is structurally significant due to its reactive carbonyl and ester groups, which make it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals .

Properties

Molecular Formula |

C8H12O5 |

|---|---|

Molecular Weight |

188.18 g/mol |

IUPAC Name |

methyl 5-acetyloxy-4-oxopentanoate |

InChI |

InChI=1S/C8H12O5/c1-6(9)13-5-7(10)3-4-8(11)12-2/h3-5H2,1-2H3 |

InChI Key |

IVZQXJZEUUUROW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCC(=O)CCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of MBH Adduct

The Morita-Baylis-Hillman reaction enables the coupling of methyl acrylate with aldehydes or ketones to form α,β-unsaturated esters. For methyl 5-(acetyloxy)-4-oxopentanoate, the MBH adduct is synthesized using methyl acrylate and 4-oxopentanal under catalytic conditions. The reaction typically employs 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base in a polar solvent such as methanol or dichloromethane.

Key conditions :

The resulting MBH adduct, methyl 5-hydroxy-4-oxopent-2-enoate, contains a hydroxyl group at the C5 position, which is critical for subsequent acetylation.

Acetylation of Hydroxyl Group

The hydroxyl group in the MBH adduct is acetylated using acetic anhydride in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst. This step proceeds under mild conditions to avoid side reactions such as keto-enol tautomerization.

Procedure :

- Dissolve the MBH adduct (1.0 equiv) in dichloromethane.

- Add acetic anhydride (1.5 equiv) and DMAP (0.2 equiv).

- Stir at 25°C for 1 hour.

- Quench with water, extract with dichloromethane, and purify via silica gel chromatography.

Yield : 85–90%

Purity : >95% (by ¹H NMR)

Transesterification of β-Keto Esters

Mg⁰/I₂-Catalyzed Transesterification

Ethyl 5-hydroxy-4-oxopentanoate serves as a precursor for transesterification with methanol. Magnesium metal and iodine catalyze the exchange of ethoxy groups for methoxy groups under solvent-free conditions.

Reaction Setup :

- Substrate : Ethyl 5-hydroxy-4-oxopentanoate (1.0 equiv)

- Catalyst : Mg⁰ (2.0 equiv), I₂ (1.0 equiv)

- Methanol : 5.0 equiv

- Temperature : 65°C, 6 hours

Yield : 78–82%

Mechanism : The Mg⁰/I₂ system generates HI in situ, which protonates the ethoxy group, facilitating nucleophilic attack by methanol.

Post-Transesterification Acetylation

The hydroxyl group in the transesterified product (methyl 5-hydroxy-4-oxopentanoate) is acetylated using acetyl chloride in pyridine:

- Add acetyl chloride (1.2 equiv) dropwise to a solution of the β-keto ester in pyridine at 0°C.

- Warm to 25°C and stir for 2 hours.

- Quench with ice water and extract with ethyl acetate.

Yield : 88–92%

Side Products : <5% diacetylated byproduct

Oxidation-Acetylation Sequential Method

Diol Oxidation to Ketone

Methyl 5-hydroxypentanoate is oxidized to methyl 4-oxopentanoate using pyridinium chlorochromate (PCC) in dichloromethane:

Conditions :

Hydroxyl Group Acetylation

The secondary alcohol at C5 is acetylated under standard conditions (acetic anhydride/DMAP) to yield the target compound:

Yield : 90–93%

Advantage : Avoids competing esterification reactions due to prior oxidation.

Photocatalytic Acylmethylation

Rose Bengal-Mediated Coupling

A novel approach employs visible-light photocatalysis to couple methyl acrylate derivatives with α-bromo ketones. Rose Bengal (2 mol%) and triisopropylamine (TIPA) facilitate radical-initiating acylmethylation under blue LED irradiation:

Procedure :

- Combine MBH acetate (1.0 equiv), α-bromo ketone (1.5 equiv), Rose Bengal, and TIPA in methanol.

- Irradiate with 15 W blue LED for 12 hours.

- Purify via column chromatography.

Yield : 60–65%

Limitation : Requires rigorous exclusion of oxygen.

Comparative Analysis of Methods

| Method | Catalyst/Reagent | Yield | Purity | Scalability |

|---|---|---|---|---|

| MBH-Acetylation | DABCO, DMAP | 72–85% | >95% | Moderate |

| Transesterification | Mg⁰/I₂ | 78–92% | 90–95% | High |

| Oxidation-Acetylation | PCC, DMAP | 70–93% | >97% | Low |

| Photocatalytic | Rose Bengal, TIPA | 60–65% | 85–90% | Limited |

Key Insights :

- The transesterification-acetylation route offers the best balance of yield and scalability, making it suitable for industrial applications.

- The MBH approach is ideal for laboratories with expertise in handling air-sensitive reagents.

- Photocatalytic methods remain exploratory but highlight trends in sustainable chemistry.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(acetyloxy)-4-oxopentanoate undergoes several types of chemical reactions, including:

Oxidation: The keto group can be further oxidized to form carboxylic acids.

Reduction: The keto group can be reduced to form alcohols.

Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the acetyloxy group under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 5-(acetyloxy)-4-oxopentanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions involving esters and ketones.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 5-(acetyloxy)-4-oxopentanoate exerts its effects involves the interaction of its functional groups with various molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, while the keto group can participate in redox reactions. These interactions can affect cellular processes and biochemical pathways, making the compound useful in various applications.

Comparison with Similar Compounds

Key Observations :

- Reactivity: Methyl 5-(acetyloxy)-4-oxopentanoate’s acetyloxy group enhances its stability compared to simpler esters like methyl aceto acetate, which lacks this substituent .

- Biological Potential: Unlike its cyano-substituted analogs (e.g., C₁₅H₁₄N₂O₃), which are explored for agrochemical uses, Methyl 5-(acetyloxy)-4-oxopentanoate’s bioactivity remains unstudied .

- Synthetic Utility: The compound’s ketone and ester groups enable it to participate in nucleophilic acyl substitutions and condensations, similar to 5-amino-4-oxopentanoate derivatives used in photodynamic therapy .

Limitations and Gaps

- No direct toxicity or efficacy data exist for Methyl 5-(acetyloxy)-4-oxopentanoate, unlike its cyano- and amino-substituted analogs .

- Industrial-scale production methods remain undocumented, unlike methyl aceto acetate, which is commercially mass-produced .

Q & A

Q. What are the recommended synthetic routes for methyl 5-(acetyloxy)-4-oxopentanoate, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves esterification of 4-oxopentanoic acid derivatives. For example, acetylation of methyl 4-oxopentanoate using acetic anhydride in the presence of catalytic acid (e.g., H₂SO₄) under reflux conditions can yield the acetyloxy-substituted product. Reaction optimization should focus on stoichiometric ratios (e.g., 1:1.2 molar ratio of substrate to acetylating agent) and temperature control (60–80°C) to minimize side reactions like ketone oxidation . Alternative routes may employ protecting group strategies, such as selectively acetylating the hydroxyl intermediate before esterification, as seen in analogous syntheses of methyl 4-oxopentanoate derivatives .

Q. How can researchers characterize the purity and structural integrity of methyl 5-(acetyloxy)-4-oxopentanoate?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) can assess purity, with UV detection at 210–220 nm for carbonyl groups.

- Spectroscopy :

- ¹H/¹³C NMR : Key signals include the acetyl methyl group (~2.1 ppm in ¹H NMR; ~20–22 ppm in ¹³C NMR) and the ester carbonyl (~170–175 ppm in ¹³C NMR). Compare with spectral data for methyl 4-oxopentanoate .

- FT-IR : Confirm ester (C=O stretch at ~1740 cm⁻¹) and acetyloxy (C-O stretch at ~1240 cm⁻¹) functionalities.

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ for C₈H₁₂O₅ (calculated m/z: 188.0685) .

Advanced Research Questions

Q. What are the key challenges in optimizing regioselectivity during the acetylation of methyl 4-oxopentanoate to avoid over-acetylation or ketone reactivity?

- Methodological Answer : The ketone group at position 4 may compete with hydroxyl groups for acetylation. To enhance regioselectivity:

- Use mild acetylating agents (e.g., acetyl chloride with pyridine) at lower temperatures (0–5°C) to favor hydroxyl group reactivity over ketone participation.

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) to detect intermediates.

- Computational modeling (e.g., DFT studies) can predict reactive sites by analyzing electron density distribution in the substrate, as demonstrated in studies on levulinic acid derivatives .

Q. How does the acetyloxy substituent influence the compound’s reactivity in nucleophilic acyl substitution reactions compared to unsubstituted methyl 4-oxopentanoate?

- Methodological Answer : The acetyloxy group at position 5 introduces steric hindrance and electronic effects:

- Steric Effects : Bulkier substituents may slow nucleophilic attack at the ester carbonyl. Kinetic studies using varying nucleophiles (e.g., amines, alkoxides) can quantify this .

- Electronic Effects : Electron-withdrawing acetyloxy groups increase electrophilicity of the ketone at position 4, enhancing its reactivity in condensation reactions (e.g., Knoevenagel). Compare reaction rates with methyl 4-oxopentanoate using UV-Vis spectroscopy to track enolate formation .

Q. What analytical strategies resolve contradictions in reported spectral data for methyl 5-(acetyloxy)-4-oxopentanoate across different synthetic batches?

- Methodological Answer : Discrepancies in NMR or MS data often arise from residual solvents or incomplete purification.

- Batch Comparison :

Perform 2D NMR (COSY, HSQC) to confirm connectivity and rule out impurities.

Use preparative HPLC to isolate minor components and identify byproducts via tandem MS.

- Reference Standards : Cross-validate with certified reference materials (CRMs) from authoritative sources like ECHA or PubChem, which provide validated spectral libraries for structurally related esters .

Methodological Design Considerations

Q. How can researchers design stability studies for methyl 5-(acetyloxy)-4-oxopentanoate under varying storage conditions?

- Methodological Answer :

- Accelerated Degradation Testing :

- Store samples at 40°C/75% relative humidity (ICH Q1A guidelines) and analyze degradation products monthly via LC-MS.

- Monitor hydrolysis of the acetyloxy group to hydroxyl derivatives using pH-stat titration .

- Light Sensitivity : Expose samples to UV light (300–400 nm) and track ketone oxidation via FT-IR (appearance of carboxylic acid C=O at ~1700 cm⁻¹) .

Data Interpretation and Application

Q. What role does methyl 5-(acetyloxy)-4-oxopentanoate play in the synthesis of bioactive molecules, and how can its reactivity be leveraged?

- Methodological Answer : The compound serves as a versatile intermediate:

- Drug Synthesis : The ketone and ester groups enable conjugation with amino acids or heterocycles. For example, it can undergo reductive amination to form pyrrolidine derivatives, as seen in studies on methyl δ-aminolevulinate analogs .

- Polymer Chemistry : Use as a monomer in polyesters via ring-opening polymerization, leveraging the acetyloxy group for crosslinking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.